molecular formula C24H16N2OS B8708500 N-(6-(isoquinolin-5-yl)naphthalen-2-yl)thiophene-2-carboxamide CAS No. 919362-55-3

N-(6-(isoquinolin-5-yl)naphthalen-2-yl)thiophene-2-carboxamide

Cat. No. B8708500
M. Wt: 380.5 g/mol
InChI Key: LUAFPHZWTKNURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08017601B2

Procedure details

To a microwave vial containing 6-(thiophene-2-carboxamido)naphthalen-2-yl trifluoromethanesulfonate (0.100 g, 0.2 mmol), in 1,4-Dioxane (3 mL), was added isoquinolin-5-ylboronic acid (0.129 g, 0.8 mmol), Fibrecat catalyst (0.005 g, 5% by wt.), and Potassium Carbonate (2 M, 0.50 mL, 1 mmol). The vial was capped and placed into CEM Microwave for 10 minutes at 80° C., while supplying 50 Watts of power through power-max. The mixture was diluted with DCM (2 mL) and water (2 mL). The aqueous layer was extracted with DCM (3×10 mL). The combined organics was dried over sodium sulfate, filtered, and concentrated in-vacuo. The crude was purified from reverse-phase HPLC. This gave a yellow colored amorphous solid, which was titled product (0.078 g, 0.2 mmol). MS (ESI pos. ion) m/z: 381 (M+H).
Name
6-(thiophene-2-carboxamido)naphthalen-2-yl trifluoromethanesulfonate
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.129 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[C:12]([NH:17][C:18]([C:20]3[S:21][CH:22]=[CH:23][CH:24]=3)=[O:19])[CH:13]=2)[CH:8]=1)(=O)=O.[CH:27]1[C:36]2[C:31](=[C:32](B(O)O)[CH:33]=[CH:34][CH:35]=2)[CH:30]=[CH:29][N:28]=1.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.C(Cl)Cl.O>[CH:27]1[C:36]2[C:31](=[C:32]([C:7]3[CH:8]=[C:9]4[C:14](=[CH:15][CH:16]=3)[CH:13]=[C:12]([NH:17][C:18]([C:20]3[S:21][CH:22]=[CH:23][CH:24]=3)=[O:19])[CH:11]=[CH:10]4)[CH:33]=[CH:34][CH:35]=2)[CH:30]=[CH:29][N:28]=1 |f:2.3.4|

Inputs

Step One
Name
6-(thiophene-2-carboxamido)naphthalen-2-yl trifluoromethanesulfonate
Quantity
0.1 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CC2=CC=C(C=C2C=C1)NC(=O)C=1SC=CC1)(F)F
Step Two
Name
Quantity
0.129 g
Type
reactant
Smiles
C1=NC=CC2=C(C=CC=C12)B(O)O
Name
Quantity
0.5 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was capped
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
The crude was purified from reverse-phase HPLC
CUSTOM
Type
CUSTOM
Details
This gave a yellow colored amorphous solid, which

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1=NC=CC2=C(C=CC=C12)C=1C=C2C=CC(=CC2=CC1)NC(=O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.2 mmol
AMOUNT: MASS 0.078 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.